molecular formula C30H26N2O3S B2809351 Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 500148-87-8

Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2809351
CAS No.: 500148-87-8
M. Wt: 494.61
InChI Key: QCLITWJVOJPMIQ-UHFFFAOYSA-N
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Description

Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C30H26N2O3S and its molecular weight is 494.61. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Biological Applications

Tetrahydropyrimidines, including closely related derivatives, have been extensively synthesized and studied for their biological activities. These compounds have been synthesized through various methods, including one-pot reactions and solvent-free conditions, which highlight their versatility and potential for modification to enhance their biological properties. For instance, Patel and Patel (2017) synthesized a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives and assessed their in vitro antibacterial and antifungal activities, demonstrating the potential antimicrobial applications of tetrahydropyrimidine derivatives Patel & Patel, 2017.

Antimicrobial Activity

The antimicrobial properties of tetrahydropyrimidine derivatives are a significant area of interest. Several studies have synthesized different tetrahydropyrimidine compounds and evaluated their efficacy against various bacterial and fungal strains. For example, Rana, Kaur, and Kumar (2004) discussed the synthesis and antihypertensive activity of dihydropyrimidines, providing a basis for understanding the therapeutic potential of these compounds Rana, Kaur, & Kumar, 2004.

Structural Analysis and Conformational Features

The molecular and crystal structures of tetrahydropyrimidine-2-thiones have been investigated using techniques such as X-ray diffraction analysis. Gurskaya, Zavodnik, and Shutalev (2003) explored the conformational features of tetrahydropyrimidine-2-thiones, providing insights into their structural characteristics that may influence their biological activities Gurskaya, Zavodnik, & Shutalev, 2003.

Cytotoxic and Anticancer Properties

Emerging research has also explored the cytotoxic and anticancer properties of tetrahydropyrimidine derivatives. Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, and Ghazi-Khansari (2021) designed and synthesized tetrahydropyrimidinone(thione)-triazole hybrid derivatives, evaluating their cytotoxic and antimicrobial activities against cancer cell lines and bacterial strains, highlighting the potential of these compounds in cancer therapy Mirzayi, Kakanj, Sepehri, Alavinejad, Bakherad, & Ghazi-Khansari, 2021.

Properties

IUPAC Name

benzyl 6-methyl-4-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3S/c1-20-26(29(33)35-19-22-12-6-3-7-13-22)28(32-30(36)31-20)27-24-15-9-8-14-23(24)16-17-25(27)34-18-21-10-4-2-5-11-21/h2-17,28H,18-19H2,1H3,(H2,31,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLITWJVOJPMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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